tert-butyl N-(2-cyano-6-methylpyridin-4-yl)carbamate
Overview
Description
tert-butyl N-(2-cyano-6-methylpyridin-4-yl)carbamate is a chemical compound known for its versatile applications in organic synthesis and industrial chemistry. It is characterized by the presence of a tert-butyl group, a cyano group, and a methylpyridinyl moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-cyano-6-methylpyridin-4-yl)carbamate typically involves the reaction of 2-cyano-6-methylpyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, often at room temperature, to yield the desired product with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-(2-cyano-6-methylpyridin-4-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Various substituted pyridines.
Hydrolysis: 2-cyano-6-methylpyridine and tert-butyl alcohol.
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced derivatives of the cyano group.
Scientific Research Applications
tert-butyl N-(2-cyano-6-methylpyridin-4-yl)carbamate has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl (2-cyano-6-methylpyridin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the pyridine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate
- Tert-butyl (2-cyano-4-methylpyridin-3-yl)carbamate
Uniqueness
tert-butyl N-(2-cyano-6-methylpyridin-4-yl)carbamate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C12H15N3O2 |
---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
tert-butyl N-(2-cyano-6-methylpyridin-4-yl)carbamate |
InChI |
InChI=1S/C12H15N3O2/c1-8-5-9(6-10(7-13)14-8)15-11(16)17-12(2,3)4/h5-6H,1-4H3,(H,14,15,16) |
InChI Key |
IGHJXFNVMDSUHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C#N)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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